Hafnium oxychloride hydrate

Vue d'ensemble

Description

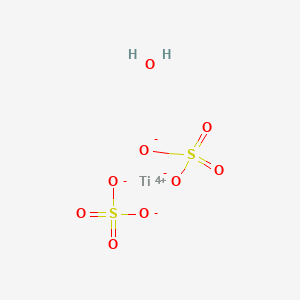

Hafnium(IV) oxychloride hydrate is a compound with the linear formula HfOCl2 · xH2O . It has a molecular weight of 265.40 (anhydrous basis) . It is used as a starting material for HfGeO4 and HfGeO4:Ti, both of which are used in x-ray phosphors .

Molecular Structure Analysis

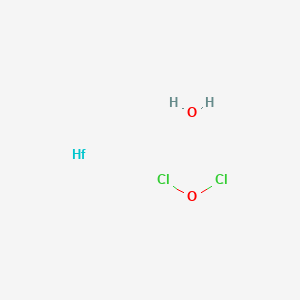

The molecular structure of Hafnium oxychloride hydrate is represented by the SMILES string O.Cl [Hf] (Cl)=O . The InChI key is ONMNZQKEFYFCCQ-UHFFFAOYSA-L .Chemical Reactions Analysis

Hafnium oxychloride hydrate is used as a starting material for HfGeO4 and HfGeO4:Ti, both of which are used in x-ray phosphors . The formation of HfO2 nanoparticles was promoted and the size was reduced by the addition of seeds, suggesting that the formation of HfO2 nanoparticles is controlled by the surface-deposition reaction .Physical And Chemical Properties Analysis

Hafnium oxychloride hydrate is a crystalline compound . The degree of hydration is 6-8 .Applications De Recherche Scientifique

X-Ray Phosphors

Hafnium oxychloride hydrate: is used as a starting material for synthesizing HfGeO₄ and HfGeO₄:Ti , which are crucial components in x-ray phosphors . These phosphors play a vital role in x-ray imaging technologies, converting the x-ray photons into visible light, thereby enhancing the quality of the x-ray images.

Cancer Theranostics

The compound has significant applications in the field of cancer theranostics, particularly in the development of hafnium-based nanomaterials (Hf-NMs) . These nanomaterials are explored for their potential in cancer imaging as contrast agents and in liquid biopsies for diagnosis.

Radiotherapy Enhancers

Hf-NMs derived from hafnium oxychloride hydrate are investigated for their use in radiotherapy . They are known to enhance the efficacy of radiation treatments against cancerous cells, potentially leading to better patient outcomes.

Photodynamic Therapy

In the realm of photodynamic therapy, Hf-NMs show promise as photosensitizers that can be activated by light to produce reactive oxygen species, which are toxic to cancer cells .

Combined Cancer Therapy

Hafnium oxychloride hydrate-based nanomaterials are also being studied for their application in various combined therapy modalities . This includes combining radiotherapy with other treatment forms like chemotherapy, aiming to exploit synergistic effects for improved treatment efficacy.

Nanoscale Coordination Polymers

The compound is instrumental in synthesizing hafnium metal-organic frameworks (MOFs) and nanoscale coordination polymers (NCPs) . These structures have a wide range of applications, including drug delivery systems and sensors.

Contrast Agents for Imaging

Hafnium-based nanomaterials, derived from hafnium oxychloride hydrate, serve as contrast enhancement agents for various imaging techniques . This application is crucial for improving the visibility of internal structures in medical diagnostics.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Hafnium oxychloride hydrate is a complex inorganic compound Hafnium compounds are known to interact with various elements and compounds, including halogens, oxygen, nitrogen, carbon, boron, sulfur, and silicon .

Mode of Action

It’s known that hafnium tends to form inorganic compounds in the oxidation state of +4 . In the process of forming hafnium oxide nanoparticles, hafnium oxychloride hydrate interacts with sodium hydroxide (NaOH) to adjust the pH . The formation of these nanoparticles is influenced by factors such as aging temperature, concentration of NaOH, and reaction time .

Biochemical Pathways

Hafnium compounds are known to interact with various elements and compounds, suggesting that they may influence a range of biochemical processes .

Result of Action

It’s known that hafnium compounds can react with various elements and compounds, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The action of hafnium oxychloride hydrate can be influenced by various environmental factors. For instance, the formation of hafnium oxide nanoparticles from hafnium oxychloride hydrate is influenced by factors such as aging temperature, concentration of NaOH, and reaction time . These factors can potentially influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

chloro hypochlorite;hafnium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl2O.Hf.H2O/c1-3-2;;/h;;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPMNFKQNLGIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O(Cl)Cl.[Hf] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2HfO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721715 | |

| Record name | chloro hypochlorite;hafnium;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro hypochlorite;hafnium;hydrate | |

CAS RN |

15461-28-6 | |

| Record name | chloro hypochlorite;hafnium;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15461-28-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trifluoromethyl)phenoxy]ethanethioamide](/img/structure/B579016.png)

![2H-[1,3]Thiazolo[5,4-E]indazole](/img/structure/B579017.png)

![N-[5-{[2-Hydroxy-5-(octanoylamino)-6-oxo-1,6-dihydropyridin-3-yl]amino}-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene]octanamide](/img/structure/B579023.png)